molecular formula C8H5NOS B6598630 Benzo[d]isothiazole-4-carbaldehyde CAS No. 1379259-81-0

Benzo[d]isothiazole-4-carbaldehyde

Cat. No.: B6598630
CAS No.: 1379259-81-0
M. Wt: 163.20 g/mol
InChI Key: PBULSLSMTXGBJX-UHFFFAOYSA-N
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Description

Benzo[d]isothiazole-4-carbaldehyde is a heterocyclic compound that features a fused benzene and isothiazole ring system with an aldehyde functional group at the 4-position.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Benzo[d]isothiazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzo[d]isothiazole-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Benzo[d]isothiazole-4-carbaldehyde is unique due to the presence of the aldehyde group at the 4-position, which allows for further functionalization and derivatization. This structural feature makes it a versatile intermediate in the synthesis of various bioactive molecules and materials .

Biological Activity

Benzo[d]isothiazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a fused benzene and isothiazole ring with an aldehyde functional group at the 4-position. This unique structure allows for various chemical modifications, making it a versatile building block in the synthesis of bioactive compounds.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Several studies have reported its cytotoxic effects against various cancer cell lines.
  • Antidiabetic Activity : It has been identified as an inhibitor of sodium glucose co-transporter 2 (SGLT2), which is crucial for glucose reabsorption in the kidneys.
  • Neuroprotective Effects : Potential applications in treating neurodegenerative diseases like Alzheimer's disease through acetylcholinesterase inhibition.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes or modulate receptor activities. For instance, it has been shown to inhibit SGLT2, contributing to its antidiabetic effects. Additionally, derivatives of this compound have demonstrated significant inhibitory activity against acetylcholinesterase, suggesting potential for cognitive enhancement in neurodegenerative conditions .

Anticancer Activity

A study evaluated the cytotoxic effects of various benzo[d]isothiazole derivatives against leukemia cell lines. The results indicated that these compounds exhibited significant growth inhibition, with some derivatives showing IC50 values as low as 4-9 µM against human CD4(+) lymphocytes . Another study highlighted the antiproliferative effects against solid tumor-derived cell lines, emphasizing the compound's potential in cancer therapy .

Antidiabetic Effects

This compound has been linked to diabetes management through its role as an SGLT2 inhibitor. This mechanism helps lower blood glucose levels by preventing glucose reabsorption in the kidneys, thus promoting its excretion .

Neuroprotective Effects

In neuropharmacological studies, derivatives containing benzo[d]isothiazole cores have shown promise as acetylcholinesterase inhibitors, which could be beneficial in treating Alzheimer's disease. For example, a derivative displayed an IC50 value of 2.7 µM in inhibiting acetylcholinesterase activity .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound TypeBiological ActivityIC50 Values (µM)
Benzo[d]isothiazole derivativesAnticancer (leukemia)4-9
SGLT2 inhibitorsAntidiabeticNot specified
Acetylcholinesterase inhibitorsNeuroprotective (Alzheimer's)2.7

Properties

IUPAC Name

1,2-benzothiazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-5-6-2-1-3-8-7(6)4-9-11-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBULSLSMTXGBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NSC2=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379259-81-0
Record name benzo[d]isothiazole-4-carbaldehyde
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